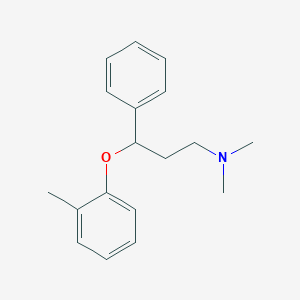









|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:3].I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21].C(=O)([O-])[O-].[Cs+].[Cs+]>C(OC)(C)(C)C>[CH3:1][N:2]([CH2:4][CH2:5][CH:6]([O:13][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:21])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:3] |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)CCC(C1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.31 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=C(C=CC=C1)C
|
|
Name
|
cuprous iodide
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred under nitrogen at 130° C. until the reaction
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
rinsed with more methyl t-butyl ether
|
|
Type
|
EXTRACTION
|
|
Details
|
The filtrate was extracted with diluted hydrochloric acid solution
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with more methyl t-butyl ether
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous was adjusted to pH>10 by the addition of sodium hydroxide solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl t-butyl ether twice
|
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CCC(C1=CC=CC=C1)OC1=C(C=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |